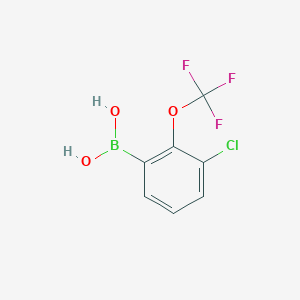

3-Chloro-2-(trifluoromethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups. It is widely used in various chemical reactions, particularly in cross-coupling reactions, due to its unique reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-chloro-2-(trifluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organometallic intermediate. The reaction conditions include low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of reagents. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over the reaction conditions, leading to consistent and high-quality production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, bases like K2CO3 or NaOH, and solvents such as toluene or ethanol are commonly used.

Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chlorine position.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-Chloro-2-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The palladium complex then undergoes reductive elimination to form the desired biaryl product. The trifluoromethoxy group enhances the reactivity of the boronic acid by stabilizing the boronate ester intermediate.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Trifluoromethyl)phenylboronic acid

- 4-(Trifluoromethoxy)phenylboronic acid

- 2-(Trifluoromethoxy)phenylboronic acid

Uniqueness

3-Chloro-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both chlorine and trifluoromethoxy substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it highly reactive and selective in various chemical reactions. The trifluoromethoxy group, in particular, enhances the stability and reactivity of the boronic acid, making it a valuable reagent in organic synthesis.

Actividad Biológica

3-Chloro-2-(trifluoromethoxy)phenylboronic acid (C₇H₅BClF₃O₃) is an organoboron compound notable for its unique structural features and biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with a chlorine atom and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that boronic acids can interfere with bacterial cell wall synthesis and other metabolic pathways, contributing to their antimicrobial effects. Specifically, this compound has demonstrated activity against various pathogens, including:

- Escherichia coli

- Bacillus cereus

- Candida albicans

- Aspergillus niger

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Bacillus cereus | 16 |

| Candida albicans | 64 |

| Aspergillus niger | 32 |

These results indicate that the compound exhibits promising antibacterial and antifungal activity, particularly against Bacillus cereus .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or proteins within microbial cells. The trifluoromethoxy group enhances interactions with target proteins, possibly leading to altered enzyme activity and disruption of vital metabolic processes. This mechanism is supported by studies showing that similar boronic acids can inhibit bacterial enzymes critical for cell wall synthesis .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated using agar diffusion methods. The study found that at concentrations above 64 µg/mL, the compound effectively inhibited the growth of both bacterial and fungal strains tested. Notably, it showed superior activity against Bacillus cereus compared to established antifungal agents such as amphotericin B .

Comparative Analysis with Analog Compounds

A comparative study involving structurally similar compounds revealed that while several phenylboronic acids exhibit antimicrobial properties, this compound stands out due to its specific functional groups that enhance both reactivity and bioactivity. For instance, compounds lacking the trifluoromethoxy substitution showed significantly lower antimicrobial activity .

Applications in Pharmaceutical Development

Given its biological activity, this compound is being explored as a potential lead compound in pharmaceutical development. Its ability to inhibit microbial growth suggests utility in developing new antibiotics or antifungal agents. Additionally, its role as an intermediate in organic synthesis positions it as a valuable tool in drug discovery processes .

Propiedades

IUPAC Name |

[3-chloro-2-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-3-1-2-4(8(13)14)6(5)15-7(10,11)12/h1-3,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBRMQOBWDQRJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.